molecular formula C24H46N4O4S B8214491 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate

3-Methyl-1-octyl-1H-imidazol-3-ium sulfate

Cat. No.: B8214491
M. Wt: 486.7 g/mol
InChI Key: GPIJBSJJVCIQJA-UHFFFAOYSA-L
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Description

3-Methyl-1-octyl-1H-imidazol-3-ium sulfate is an ionic liquid, a type of salt in the liquid state that is typically composed of an organic cation and an inorganic anion. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. These characteristics make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 3-Methyl-1-octyl-1H-imidazol-3-ium bromide. This intermediate is then treated with sulfuric acid to yield the desired sulfate salt. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) are usually sufficient.

    Solvent: Solvents like acetonitrile or dichloromethane are commonly used.

    Reaction Time: The reaction may take several hours to complete.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-octyl-1H-imidazol-3-ium sulfate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can also be performed, although they are less common.

    Substitution: Nucleophilic substitution reactions are typical, especially involving the imidazolium ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride may be employed.

    Substitution: Nucleophiles like halides or alkoxides are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazolium ring.

Scientific Research Applications

3-Methyl-1-octyl-1H-imidazol-3-ium sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions, including hydroformylation and polymerization.

    Biology: Its ability to dissolve biomolecules makes it useful in biocatalysis and enzyme stabilization.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.

    Industry: It is employed in processes such as electroplating, extraction, and as a lubricant additive.

Mechanism of Action

The mechanism by which 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the sulfate anion can participate in hydrogen bonding and other interactions. These properties enable it to stabilize transition states in chemical reactions and dissolve a wide range of substances.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium octyl sulfate
  • 1-Ethyl-3-methylimidazolium iodide
  • 1-Methyl-3-octylimidazolium chloride

Uniqueness

Compared to similar compounds, 3-Methyl-1-octyl-1H-imidazol-3-ium sulfate stands out due to its specific combination of thermal stability, low volatility, and solubility properties. These make it particularly suitable for applications requiring high-temperature stability and the ability to dissolve both polar and non-polar substances.

Properties

IUPAC Name

1-methyl-3-octylimidazol-1-ium;sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H23N2.H2O4S/c2*1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h2*10-12H,3-9H2,1-2H3;(H2,1,2,3,4)/q2*+1;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIJBSJJVCIQJA-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[N+](=C1)C.CCCCCCCCN1C=C[N+](=C1)C.[O-]S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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